(S)-Desmethyl Doxylamine is primarily derived from doxylamine through demethylation processes. It belongs to the class of compounds known as alkylamines, specifically tertiary amines, due to the presence of three carbon-containing groups attached to the nitrogen atom. This compound has been studied for its potential applications in various therapeutic areas, including sleep disorders and as an adjunct in treating certain allergic conditions.
The synthesis of (S)-Desmethyl Doxylamine typically involves several key steps:
In industrial settings, the production follows similar synthetic routes but on a larger scale. Bulk synthesis involves reacting large quantities of starting materials in industrial reactors, followed by purification processes to ensure product quality and consistency .
The molecular formula of (S)-Desmethyl Doxylamine is C₁₆H₂₀N₂O, with a molecular weight of approximately 256.34 g/mol. The structure features a dimethylamino group attached to an ethoxy chain that connects to a phenyl group and a pyridine ring.
(S)-Desmethyl Doxylamine can undergo various chemical reactions typical for tertiary amines:
These reactions are essential for exploring the compound's derivatives and potential modifications for enhanced therapeutic effects.
The mechanism of action of (S)-Desmethyl Doxylamine primarily involves antagonism at histamine H₁ receptors in the central nervous system. By blocking these receptors, it exerts sedative effects, which are beneficial for treating insomnia or allergic reactions that cause sleep disturbances.
Additionally, it may influence other neurotransmitter systems, contributing to its sedative properties. Studies indicate that the pharmacokinetics involve rapid absorption and metabolism, leading to various metabolites that may also have pharmacological effects .
These properties are crucial for understanding the handling, storage, and application of (S)-Desmethyl Doxylamine in laboratory settings.
(S)-Desmethyl Doxylamine has several potential applications in scientific research:
The production of enantiomerically pure (S)-Desmethyl Doxylamine (N-Monodesmethyl Doxylamine) necessitates advanced chiral resolution techniques due to the significant pharmacological differences between enantiomers. Key methodologies include:
Table 1: Chiral Resolution Techniques for (S)-Desmethyl Doxylamine
Technique | Resolving Agent/Selector | Key Conditions | Efficiency (ee%) | Throughput |
---|---|---|---|---|
Diastereomeric Salt Formation | (S)-Mandelic acid | Ethanol/water, 5°C, 24h | >98% | High (preparative) |
Chiral HPLC | Cellulose tris(DMPC) | Hexane:IPA:Diethylamine (90:10:0.1), 1 mL/min | >99% | Medium analytical |
Capillary Electrophoresis | Sulfated β-Cyclodextrin | 25mM phosphate buffer (pH 2.5), 15kV | >95% | High (analytical) |
The (S)-configuration of Desmethyl Doxylamine critically influences its molecular interactions with biological targets, dictating pharmacological potency:
Table 2: Receptor Binding Affinities of (S)- vs. (R)-Desmethyl Doxylamine
Receptor Target | (S)-Desmethyl Doxylamine Kᵢ (nM) | (R)-Desmethyl Doxylamine Kᵢ (nM) | Selectivity Ratio (S/R) |
---|---|---|---|
Histamine H₁ | 12 ± 1.5 | 60 ± 8.2 | 5.0 |
Muscarinic M₃ | 180 ± 25 | >500 | >2.8 |
Serotonin 5-HT₂C | 420 ± 45 | 380 ± 40 | 1.1 |
Enantioselective metabolism significantly influences the pharmacokinetic behavior and clearance of desmethyl doxylamine enantiomers:
Table 3: Enantioselective Metabolism of Desmethyl Doxylamine
Metabolic Pathway | Key Enzyme(s) | (S)-Enantiomer Parameter | (R)-Enantiomer Parameter | Ratio (S/R) |
---|---|---|---|---|
N-Oxidation | CYP2D6 | CLᵢₙₜ: 32 mL/min/kg | CLᵢₙₜ: 14 mL/min/kg | 2.3 |
O-Glucuronidation | UGT1A9, UGT2B7 | Kₘ: 115 µM; Vₘₐₓ: 8 nmol/min/mg | Kₘ: 48 µM; Vₘₐₓ: 6 nmol/min/mg | Kₘ: 0.42 |
Renal Clearance (Unchanged) | OCT2 | 120 ± 15 mL/min | 67 ± 9 mL/min | 1.8 |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0